Tyr-Pro-Dmt-Phe-NH2
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H39N5O6 |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxy-2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H39N5O6/c1-20-16-25(40)14-11-23(20)19-28(31(42)36-27(30(35)41)18-21-6-3-2-4-7-21)37-32(43)29-8-5-15-38(29)33(44)26(34)17-22-9-12-24(39)13-10-22/h2-4,6-7,9-14,16,26-29,39-40H,5,8,15,17-19,34H2,1H3,(H2,35,41)(H,36,42)(H,37,43)/t26-,27-,28-,29-/m0/s1 |
InChI Key |
NGVFBRDVYVEPFY-DZUOILHNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Molecular Pharmacological Characterization of Tyr Pro Dmt Phe Nh2 and Its Analogues: in Vitro Studies
Functional Opioid Receptor Assays
Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. These assays measure the biological response following receptor activation.
Classical bioassays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, are widely used to assess the functional activity of opioid compounds. The GPI tissue is rich in MORs, and inhibition of electrically stimulated contractions is a measure of MOR agonist activity. The MVD preparation contains a high density of DORs (and to a lesser extent, MORs and KORs), making it a standard assay for DOR-mediated effects.
Endomorphin-2 is a potent agonist in the GPI assay, consistent with its high MOR binding affinity. nih.gov Its activity in the MVD assay is considerably weaker, reflecting its low affinity for the DOR. The potency of analogues in these assays provides critical information on their functional activity. For example, the bivalent analogue Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH-Tic-Dmt, which exhibits high binding affinity for both MOR and DOR, acts as a potent MOR agonist in the GPI assay and a potent DOR antagonist in the MVD assay. nih.gov This demonstrates that binding affinity does not always correlate with agonist activity and highlights the importance of functional characterization. C-terminal esterification of endomorphin-2 has been shown to produce analogues with potent antinociceptive activities, suggesting they retain or enhance agonist function at the MOR. nih.gov
Ligand efficacy refers to the ability of a ligand to produce a maximal functional response upon binding to a receptor. Endomorphin-1 and -2 are generally considered to be full agonists at the MOR, capable of eliciting a maximal biological response similar to that of standard MOR agonists like DAMGO. sigmaaldrich.com However, some reports have suggested they may act as partial agonists under certain conditions. sigmaaldrich.com The efficacy of Tyr-Pro-Dmt-Phe-NH2 would need to be determined in functional assays that measure the maximal effect (Emax), such as GTPγS binding assays or calcium mobilization assays. These assays quantify the degree of G-protein activation or downstream signaling following receptor binding, providing a more direct measure of efficacy. For instance, in studies of other endomorphin-2 analogues, substitutions at the N-terminus with Dmt were found to increase potency while slightly diminishing G-protein efficacy and significantly reducing β-arrestin 2 recruitment.
| Compound | GPI Assay (MOR) (IC50, nM) | MVD Assay (DOR) (IC50, nM) | Functional Activity Profile |
|---|---|---|---|
| Endomorphin-2 | 1.5 | 4100 | MOR Agonist |
| Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH-Tic-Dmt | 2.1 | - | MOR Agonist / DOR Antagonist (Ke = 1.3 nM) |
Intracellular Signaling Pathway Modulation
The interaction of this compound with opioid receptors, primarily the mu-opioid receptor (MOR), initiates a cascade of intracellular events. These signaling pathways are crucial in dictating the pharmacological effects of the compound.
G-Protein Coupling Activation
Upon binding to the MOR, this compound and its analogues induce conformational changes in the receptor, leading to the activation of heterotrimeric G-proteins. This activation is a hallmark of classical opioid agonism and is a critical step in mediating analgesia. In vitro assays, such as the [³⁵S]GTPγS binding assay, are employed to quantify the extent of G-protein activation.
Studies on endomorphin-2 analogues have demonstrated that modifications at the N-terminus, such as the introduction of a 2',6'-dimethyltyrosine (Dmt) residue, can significantly influence G-protein coupling. For instance, the substitution of Tyr¹ with Dmt in endomorphin-2 has been shown to increase potency at the mu-opioid receptor by approximately 6-fold in G-protein activation assays. nih.gov One study on a series of endomorphin-2 analogs found that the substitution of Tyr¹ by Dmt in the parent peptide (Tyr-Pro-Phe-Phe-NH₂) resulted in a 3-fold higher potency in a calcium mobilization functional assay, which is indicative of G-protein activation. nih.gov
Detailed analysis of a Dmt¹-substituted endomorphin-2 analog in a Bioluminescence Resonance Energy Transfer (BRET) assay revealed a pEC₅₀ of 8.61 ± 0.11 for G-protein activation, with an Eₘₐₓ of 89 ± 6% relative to the reference agonist DAMGO. researchgate.net
Table 1: G-Protein Coupling Activation of a [Dmt¹]Endomorphin-2 Analog
| Compound | pEC₅₀ (Mean ± SEM) | Eₘₐₓ (% of DAMGO, Mean ± SEM) |
|---|---|---|
| [Dmt¹]Endomorphin-2 Analog | 8.61 ± 0.11 | 89 ± 6 |
Data derived from a BRET assay measuring G-protein activation. researchgate.net
Beta-Arrestin Recruitment and Receptor Internalization Kinetics
Following G-protein activation, G-protein-coupled receptors (GPCRs) are typically phosphorylated, leading to the recruitment of β-arrestin proteins. Beta-arrestins play a crucial role in receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. The recruitment of β-arrestin can be monitored using techniques like BRET or enzyme fragment complementation assays.
The substitution of Tyr¹ with Dmt in endomorphin-2 has been observed to significantly reduce the efficacy of β-arrestin 2 recruitment. nih.gov In one study, this modification greatly diminished β-arrestin 2 efficacy, with an alpha value of 0.3, indicating partial agonism for this pathway. nih.gov Another study using a BRET assay showed that a Dmt¹-substituted endomorphin-2 analog had a pEC₅₀ of 7.45 ± 0.15 for β-arrestin 2 recruitment, with a significantly lower Eₘₐₓ of 36 ± 4% compared to DAMGO. researchgate.net
Table 2: Beta-Arrestin 2 Recruitment by a [Dmt¹]Endomorphin-2 Analog
| Compound | pEC₅₀ (Mean ± SEM) | Eₘₐₓ (% of DAMGO, Mean ± SEM) |
|---|---|---|
| [Dmt¹]Endomorphin-2 Analog | 7.45 ± 0.15 | 36 ± 4 |
Data derived from a BRET assay measuring β-arrestin 2 recruitment. researchgate.net
Biased Agonism and Functional Selectivity Profiles
The differential activation of G-protein and β-arrestin pathways by a single ligand is known as biased agonism or functional selectivity. Ligands that preferentially activate G-protein signaling over β-arrestin recruitment are termed G-protein biased agonists and are of significant interest as they may offer therapeutic benefits with reduced side effects, such as tolerance and respiratory depression.
The data presented for Dmt-substituted endomorphin-2 analogues strongly suggest a G-protein bias. The significant increase in potency for G-protein activation coupled with a marked decrease in efficacy for β-arrestin 2 recruitment is a clear indicator of functional selectivity. nih.govresearchgate.net This profile is desirable for the development of novel opioid analgesics. Endomorphin-2 itself has been suggested to be an arrestin-biased agonist at the mu-opioid receptor. nih.gov The substitution with Dmt appears to shift this bias towards G-protein signaling.
Enzymatic Stability and Metabolic Degradation Pathways
A major hurdle in the therapeutic development of peptide-based drugs is their susceptibility to enzymatic degradation. Understanding the stability of this compound in biological matrices and its degradation pathways is crucial for predicting its in vivo fate and designing more robust analogues.
In Vitro Stability in Biological Matrices (e.g., Plasma, Brain Homogenates)
The in vitro stability of peptides is commonly assessed by incubating them with biological matrices such as plasma or tissue homogenates and monitoring the disappearance of the parent compound over time. The incorporation of unnatural amino acids, such as Dmt, is a well-established strategy to enhance enzymatic stability.
A study on a closely related analogue, [Dmt¹, (R)-Nip²]EM-2, demonstrated high stability against enzymatic degradation in rat brain homogenate. ebi.ac.uk Another study directly investigating the enzymatic stability of a Dmt¹-substituted endomorphin-2 analog in rat brain homogenate found a half-life (t₁/₂) of 20.8 minutes, which was a significant increase compared to the rapid degradation of the parent peptide, endomorphin-2 (t₁/₂ = 7.4 minutes). nih.gov This increased resistance to hydrolysis by proteolytic enzymes highlights the protective effect of the Dmt substitution. nih.gov
Table 3: Enzymatic Stability of Endomorphin-2 and its [Dmt¹] Analog in Rat Brain Homogenate
| Compound | Half-life (t₁/₂) in minutes |
|---|---|
| Endomorphin-2 | 7.4 |
| [Dmt¹]Endomorphin-2 Analog | 20.8 |
Data from in vitro incubation with rat brain homogenate. nih.gov
Identification of Degradation Products and Cleavage Sites
Identifying the degradation products and the specific peptide bonds susceptible to cleavage provides valuable information for designing metabolically stable analogues. The primary degradation pathways for endomorphins involve cleavage of the Tyr-Pro bond. nih.gov The introduction of Dmt at the N-terminus is thought to sterically hinder the action of aminopeptidases that typically cleave this bond.
While specific degradation products for this compound have not been explicitly detailed in the reviewed literature, the enhanced stability of Dmt-containing analogues suggests that the primary cleavage at the N-terminus is significantly reduced. nih.gov Further studies employing techniques such as mass spectrometry would be necessary to fully elucidate the metabolic fate of this compound and identify any alternative cleavage sites.
Structure Activity Relationship Sar Studies of Tyr Pro Dmt Phe Nh2 Scaffold
Impact of N-Terminal Modifications, including 2′,6′-Dimethyltyrosine (Dmt) Substitution
The N-terminus of the Tyr-Pro-Dmt-Phe-NH2 sequence features a Tyrosine (Tyr) residue. While the compound itself has Tyr at the N-terminus, extensive research on related opioid peptides highlights the profound impact of substituting the N-terminal Tyrosine with 2′,6′-Dimethyltyrosine (Dmt). Studies on endomorphin analogs, for instance, have shown that replacing Tyr with Dmt at position 1 significantly enhances receptor affinity and bioactivity. This enhancement is attributed to the increased lipophilicity and potential for additional hydrophobic interactions provided by the methyl groups on the Dmt aromatic ring, which can engage favorably with binding pockets in opioid receptors smolecule.comresearchgate.netresearchgate.netnih.govresearchgate.netmolaid.comsemanticscholar.orgresearchgate.netfrontiersin.org. For example, in endomorphin-2 (EM-2) analogs, the introduction of Dmt at position 1 ([Dmt1]EM-2) led to a substantial increase in μ-opioid receptor (MOR) affinity and agonist potency compared to the parent peptide researchgate.netnih.gov.
Table 4.1: Impact of N-Terminal Dmt Substitution on Receptor Affinity and Potency (Representative Data from Related Opioid Peptides)
| Peptide Analog (N-terminal Modification) | Receptor | Binding Affinity (Ki or IC50) | Relative Potency (vs. Parent) | Reference |
| DALDA (Tyr at Pos 1) | MOR | 1.69 nM | 1x | researchgate.net |
| [Dmt1]DALDA (Dmt at Pos 1) | MOR | 0.143 nM | 27-fold increase | researchgate.net |
| EM-2 (Tyr at Pos 1) | MOR | 9.27 ± 0.42 nM | 1x | unipd.it |
| [Dmt1]EM-2 (Dmt at Pos 1) | MOR | 3.31 ± 0.12 nM | ~3-fold increase | unipd.it |
| EM-2 (Tyr at Pos 1) | DOR | 7.4 ± 0.5 nM | 1x | unipd.it |
| [Dmt1]EM-2 (Dmt at Pos 1) | DOR | 20.8 ± 1.2 nM | ~3-fold decrease | unipd.it |
Note: Data presented are from studies on related opioid peptides, such as DALDA and Endomorphin-2 analogs, to illustrate the general effect of Dmt substitution at position 1.
Role of the Proline Residue at Position 2 and its Surrogates
The Proline (Pro) residue at position 2 in this compound is critical for establishing the peptide's three-dimensional structure. Proline's unique cyclic structure restricts the rotation around the preceding peptide bond, often inducing a turn in the peptide backbone researchgate.netnih.govembopress.orgimrpress.com. This conformational constraint can significantly influence receptor binding. Studies on endomorphins have shown that the natural L-configuration of Pro at position 2 is generally optimal for μ-opioid receptor (MOR) binding rsc.org. Furthermore, replacing Pro with various surrogates, such as piperidine (B6355638) derivatives, has been explored to enhance metabolic stability and modulate receptor affinity and selectivity semanticscholar.orgresearchgate.netunipd.itrsc.org. For instance, incorporating (R)-piperidine-2-carboxylic acid ((R)-Pip) or (R)-piperidine-3-carboxylic acid ((R)-Nip) at position 2 of endomorphin analogs has yielded compounds with improved metabolic stability and altered receptor binding profiles unipd.it.
Table 4.2: Impact of Proline Surrogates at Position 2 on Receptor Affinity (Representative Data from Endomorphin Analogs)
| Peptide Analog (Pro Surrogate at Pos 2) | Receptor | Binding Affinity (IC50, nM) | Relative Potency (vs. EM-2) | Reference |
| EM-2 (Pro at Pos 2) | MOR | 9.27 ± 0.42 | 1x | unipd.it |
| Tyr-(R)-Pip-Phe-Phe-NH2 | MOR | 0.57 ± 0.08 | ~16-fold increase | unipd.it |
| Dmt-(R)-Pip-Phe-Phe-NH2 | MOR | 0.73 ± 0.07 | ~13-fold increase | unipd.it |
| Tyr-(R)-Nip-Phe-Phe-NH2 | MOR | 1.05 ± 0.08 | ~9-fold increase | unipd.it |
Significance of Modifications at Position 3 (e.g., Dmt, other Phenylalanine derivatives)
In the this compound sequence, the Dmt residue is located at position 3. SAR studies investigating modifications at position 3 of opioid peptides, particularly endomorphin analogs, reveal that this position plays a crucial role in modulating receptor affinity and selectivity. Replacing the Phenylalanine (Phe) at position 3 with other aromatic residues or derivatives can lead to significant changes in biological activity. For example, substituting Phe with 2′,6′-dimethylphenylalanine (Dmp) at position 3 of endomorphin-2 ([Dmp3]EM-2) resulted in a notable increase in both μ- and δ-opioid receptor affinities, while retaining high μ-receptor selectivity nih.gov. Studies involving Dmt or alkylated Phe derivatives at position 3, often in conjunction with Dmt at position 1 ([Dmt1, Xaa3]EM-2), have demonstrated dual agonism or mixed agonist/antagonist profiles, highlighting the sensitivity of this position to structural changes nih.gov. While direct data for Dmt specifically at position 3 of a Tyr-Pro-X-Phe-NH2 scaffold is limited in the provided literature, the general trend indicates that modifications at this position, including sterically hindered aromatic residues like Dmt or Dmp, can profoundly influence receptor interactions.
Table 4.3: Impact of Position 3 Modifications on Receptor Affinity and Activity (Representative Data from Endomorphin Analogs)
| Peptide Analog (Modification at Pos 3) | Receptor | Binding Affinity (Ki or IC50, nM) | Functional Activity (Agonist/Antagonist) | Reference |
| EM-2 (Phe at Pos 3) | MOR | 0.557 ± 0.306 | Agonist | nih.gov |
| [Dmp3]EM-2 (Dmp at Pos 3) | MOR | 0.0304 ± 0.0208 | Agonist | nih.gov |
| EM-2 (Phe at Pos 3) | DOR | 14,070 ± 3346 | Agonist | nih.gov |
| [Dmp3]EM-2 (Dmp at Pos 3) | DOR | 1063 ± 336 | Agonist | nih.gov |
| [Dmt1, 4'-Me-Phe3]EM-2 | MOR | 0.12 nM | Mixed μ-agonist/δ-antagonist | nih.gov |
| [Dmt1, 2',6'-diMe-Phe3]EM-2 | MOR | 0.21 nM | Mixed μ-agonist/δ-antagonist | nih.gov |
Conformational Analysis and Solution Structures
Understanding the three-dimensional structure of this compound is crucial for interpreting its SAR. Conformational studies provide insights into how the peptide folds in solution and how these conformations relate to receptor binding.
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are vital for characterizing peptide conformations. NMR studies can elucidate the relative populations of cis and trans rotamers around peptide bonds, particularly those involving Proline, and can map inter-residue distances to build structural models molaid.comimrpress.comrsc.orgnih.govosti.gov. For example, NMR studies on endomorphin analogs have revealed that the presence of Dmt at position 1 can influence the cis/trans isomerization equilibrium of the adjacent Dmt-Pro amide bond, often favoring the cis conformation, which has been linked to enhanced bioactivity nih.govmolaid.com. Similarly, CD spectroscopy can provide information about the secondary structure content (e.g., α-helix, β-turn) of peptides in solution researchgate.netrsc.orgnih.gov.
The conformation adopted by a peptide is intimately linked to its ability to bind to a receptor and elicit a biological response. Specific conformational states, such as the cis isomer of the Tyr-Pro or Dmt-Pro amide bond, or the formation of β-turns, are often associated with high receptor affinity and efficacy in opioid peptides nih.govnih.govimrpress.comrsc.orgnih.govosti.gov. The introduction of residues like Dmt or Pro surrogates can stabilize these bioactive conformations, thereby enhancing the peptide's pharmacological profile. The precise orientation of the aromatic side chains (Tyr at position 1 and Dmt at position 3, and Phe at position 4) is also critical for optimal interaction with the receptor binding site.
Compound List:
this compound
Tyrosine (Tyr)
Proline (Pro)
2′,6′-Dimethyltyrosine (Dmt)
Phenylalanine (Phe)
4-(dimethylamino)phenylalanine (B1330278) (Dmp)
Endomorphin-1 (EM-1)
Endomorphin-2 (EM-2)
DALDA
[Dmt1]DALDA
[Dmt1]EM-2
[Dmp3]EM-2
[Dmt1, Xaa3]EM-2 (where Xaa is an alkylated Phe derivative)
Morphiceptin
Deltorphin II
Enkephalins (Met- and Leu-)
Dynorphin A
Nociceptin/Orphanin FQ (N/OFQ)
(R)-Piperidine-2-carboxylic acid ((R)-Pip)
(R)-Piperidine-3-carboxylic acid ((R)-Nip)
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)
D-Proline (D-Pro)
3,5-bis(trifluoromethyl)phenylhydrazone
4-amino-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one (Aba)
Preclinical Pharmacological Evaluation of Tyr Pro Dmt Phe Nh2 and Analogues: in Vivo Animal Models
Pharmacokinetic and Pharmacodynamic Properties in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
The pharmacokinetic properties of small peptides like Tyr-Pro-Dmt-Phe-NH2 and its analogues present significant challenges for their development as therapeutic agents. Endomorphins, in their natural form, exhibit poor metabolic stability and are susceptible to rapid degradation by peptidases in the body. This inherent instability limits their systemic bioavailability and, consequently, their analgesic efficacy when administered peripherally.
Central Nervous System (CNS) Penetration and Blood-Brain Barrier (BBB) Permeability
A major hurdle for the therapeutic application of opioid peptides is their limited ability to cross the blood-brain barrier (BBB) to reach their target receptors in the central nervous system. nih.gov Peptides are generally hydrophilic and thus have difficulty passively diffusing across the lipid-rich endothelial membranes of the BBB.
Studies on endomorphin-2 analogues have explored various strategies to enhance BBB penetration. One approach involves increasing the lipophilicity of the peptide. Research on analogues such as [Dmt-Pro-Phe-Phe-NH2] has shown that increased lipophilicity, as determined by octanol/water partition coefficients, correlates with a higher permeability coefficient in in vitro BBB models. researchgate.net This suggests that the presence of the Dmt residue may contribute to improved BBB transport.
Another strategy involves the creation of chimeric peptides. For instance, novel chimeric peptides incorporating endomorphin-2 and active fragments of ghrelin have been designed. nih.gov Fluorescence imaging experiments with these chimeras, such as G(1-5)-EM2 and G(1-9)-EM2, have demonstrated their ability to penetrate the BBB following intravenous administration in animal models. nih.gov These findings indicate that specific structural modifications can facilitate the transport of endomorphin-2 analogues into the CNS. However, it is also noted that some Dmt-Tic-containing analogues have shown poor ability to cross the BBB, highlighting the complexity of predicting CNS penetration based on single modifications.
Efficacy Studies in Animal Models
Antinociceptive and Analgesic Effects in Rodent Models (e.g., Acute, Neuropathic, Inflammatory Pain)
Analogues of this compound, particularly those containing the Dmt residue, have demonstrated potent antinociceptive effects in various rodent models of pain. The Dmt modification often leads to compounds with high affinity and selectivity for the µ-opioid receptor, which is a key target for analgesia.
One notable analogue, [Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2), has shown exceptional potency. In studies with rats, intrathecal administration of [Dmt1]DALDA produced dose-dependent and naloxone-reversible antinociceptive effects with a relative potency 3000 times that of morphine. nih.gov Furthermore, the analgesic duration of an equipotent dose of [Dmt1]DALDA was significantly longer than that of morphine (13 hours versus 3 hours). nih.gov
Endomorphin-2 itself, and its analogues, have been evaluated in various pain models. In the mouse tail-flick test, a measure of acute thermal pain, intracerebroventricular (i.c.v.) injection of endomorphin-2 produces a potent antinociceptive effect. nih.gov C-terminal esterified analogues of endomorphin-2 have also been shown to produce potent, naloxone-reversible antinociception in the tail-flick test after i.c.v. injection. nih.gov The table below summarizes the antinociceptive potency of various analogues in this model.
| Compound | Administration | Test | Animal Model | Potency (ED50 or relative) | Citation |
| [Dmt1]DALDA | Intrathecal | Tail-flick | Rat | 3000x Morphine | nih.gov |
| Endomorphin-2 | i.c.v. | Tail-flick | Mouse | Potent antinociception | nih.gov |
| C-terminal esterified EM-2 analogues | i.c.v. | Tail-flick | Mouse | Potent antinociception | nih.gov |
These findings underscore the significant analgesic potential of this class of peptides, suggesting that this compound is likely to exhibit robust antinociceptive properties.
Modulation of Gastrointestinal Motility in Animal Models
The effects of opioid agonists on the gastrointestinal (GI) system are well-documented, typically involving an inhibition of motility that can lead to constipation. However, studies on endomorphin-1 and -2 have revealed more complex and region-specific effects on colonic motility in mice.
In vitro studies using mouse colon have shown that both endomorphin-1 and endomorphin-2 can induce significant stimulatory effects on the basal tonus and spontaneous activity. nih.gov These contractile actions were observed in the colon but not in the stomach or small intestine. nih.gov The effects of these peptides on both longitudinal and circular muscle layers were found to be region-specific within the colon. nih.gov For instance, the contractile responses to endomorphins were significantly different among various regions of the circular muscle layers. nih.gov
Interestingly, the contractions induced by endomorphins were completely abolished by tetrodotoxin (B1210768) and naloxone (B1662785), indicating a neuronally mediated opioid receptor mechanism. nih.gov Further investigation with selective antagonists suggested the involvement of multiple µ-opioid receptor subtypes. nih.gov While these findings are from in vitro preparations, they suggest that the in vivo effects of this compound and its analogues on GI motility may be more nuanced than a simple inhibition of transit. In vivo studies in rabbits have shown that morphine has a significant effect on stomach and caecum repletion scores, indicating a slowing of GI transit. mdpi.com Similarly, studies in rats have demonstrated that casein-derived opioid peptides can slow gastrointestinal motility. researchgate.net
Effects on Other Physiological Systems in Animal Models (e.g., Respiratory Function, Cardiovascular)
The evaluation of the effects of novel opioid agonists on respiratory and cardiovascular function is critical due to the potential for serious adverse effects associated with traditional opioids like morphine.
Respiratory Function: A significant advantage of some Dmt-containing analogues appears to be a reduced propensity for respiratory depression. In a study comparing [Dmt1]DALDA to morphine in rats, it was observed that at doses 3 and 30 times the antinociceptive ED50, [Dmt1]DALDA did not cause the significant depression in minute ventilation that was seen with a higher dose of morphine. nih.gov This separation of potent analgesia from significant respiratory depression is a highly desirable characteristic for a novel analgesic.
Cardiovascular Effects: Studies in conscious, freely behaving rats have shown that endomorphin-1 and endomorphin-2 can elicit cardiovascular responses. Intravenous administration of endomorphin-2 was found to decrease heart rate and blood pressure. nih.gov In anesthetized rats, both endomorphin-1 and endomorphin-2 produced decreases in heart rate and blood pressure. nih.gov These cardiovascular effects were blocked by the opioid antagonist naloxone, confirming they are mediated by opioid receptors. nih.gov The cardiovascular responses to endomorphin-2 in anesthetized rats are summarized in the table below.
| Compound | Animal Model | Effect on Heart Rate | Effect on Blood Pressure | Citation |
| Endomorphin-2 | Anesthetized Rat | Decrease | Decrease | nih.gov |
| Endomorphin-2 Analogue 1 | Anesthetized Rat | Smaller Decrease | Smaller Decrease | nih.gov |
| Endomorphin-2 Analogue 2 | Anesthetized Rat | Smaller Decrease | Smaller Decrease | nih.gov |
| Endomorphin-2 Analogue 3 | Anesthetized Rat | Almost Ineffective | Almost Ineffective | nih.gov |
These findings suggest that this compound and its analogues are likely to have direct effects on the cardiovascular system, although the magnitude of these effects may vary depending on the specific chemical structure. The observation that some C-terminal modified analogues of endomorphin-2 produce smaller hypotensive and bradycardic effects compared to the parent compound suggests that it is possible to modulate the cardiovascular side-effect profile through chemical modification. nih.gov
Investigation of Tolerance and Dependence Development in Animal Models
A critical aspect of preclinical opioid evaluation is the assessment of tolerance and physical dependence, phenomena that significantly limit the long-term clinical utility of currently available opioid analgesics.
Assessment of Acute Tolerance in Preclinical Settings
Acute tolerance, the rapid decrease in response to a drug after a single or a few closely spaced doses, is a known characteristic of opioid agonists. Studies in animal models, such as the hot-plate and tail-flick tests in rodents, are employed to evaluate the development of acute tolerance to the antinociceptive effects of new compounds. While specific data on the acute tolerance profile of this compound is not extensively detailed in the available literature, research on analogous compounds provides valuable insights. For instance, studies on dermorphin-derived peptides, a class to which this compound belongs, have shown that these compounds may induce less tolerance compared to morphine under certain experimental conditions.
Evaluation of Chronic Tolerance and Physical Dependence in Animal Models
Chronic administration of opioids typically leads to the development of tolerance, requiring dose escalation to maintain analgesic efficacy, and physical dependence, characterized by a withdrawal syndrome upon abrupt cessation of the drug or administration of an antagonist.
Research on dermorphin (B549996) tetrapeptide analogues has explored the development of chronic tolerance. In one study, systemic administration of H-Tyr-D-Arg-Phe-Gly-NH2 and H-Tyr-D-Arg-Phe-beta-Ala-OH over a five-day period resulted in the development of tolerance to their antinociceptive effects. nih.gov This suggests that despite a potentially favorable profile compared to morphine, the development of tolerance with chronic use remains a consideration for this class of compounds.
Physical dependence is often assessed in animal models by precipitating withdrawal with an opioid antagonist like naloxone and observing the resulting behavioral and physiological signs. While specific studies detailing the physical dependence liability of this compound are limited, the general pharmacological profile of potent µ-opioid agonists suggests a potential for inducing physical dependence with chronic administration.
Comparison with Reference Opioid Ligands in Animal Models
The preclinical characterization of a new opioid candidate necessitates a thorough comparison with established reference compounds such as morphine, fentanyl, and endogenous ligands like endomorphin-2.
In comparative studies, dermorphin tetrapeptide analogues have demonstrated significantly greater antinociceptive potency than morphine when administered intracerebroventricularly (ICV), intrathecally (IT), and subcutaneously (SC) in mice. nih.gov For instance, the analogue [Dmt1]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2) exhibited a relative antinociceptive potency that was thousands of times greater than that of morphine following intrathecal administration in rats. nih.gov Furthermore, the duration of the analgesic effect of some of these peptide analogues was found to be longer than that of morphine. nih.govnih.gov
A key area of comparison is the development of cross-tolerance. In mice made tolerant to morphine, the antinociceptive effects of the dermorphin tetrapeptide analogues H-Tyr-D-Arg-Phe-Gly-NH2 and H-Tyr-D-Arg-Phe-beta-Ala-OH were not significantly diminished. nih.gov Conversely, mice made tolerant to these peptides showed marked tolerance to subcutaneously and intracerebroventricularly administered morphine, but not to intrathecally administered morphine. nih.gov These findings suggest a complex interplay of mechanisms underlying the antinociceptive actions and tolerance development between these peptides and morphine, potentially indicating differences in their interaction with opioid receptor subtypes or downstream signaling pathways.
Comparisons with fentanyl, a potent synthetic opioid, are also crucial. While specific in vivo comparative data on tolerance and dependence for this compound and fentanyl is scarce, it is known that fentanyl and its analogues are potent µ-opioid receptor agonists that can induce profound respiratory depression. nih.gov In contrast, some dermorphin analogues like [Dmt1]DALDA have been shown to cause less respiratory depression at equianalgesic doses compared to morphine, suggesting a potential safety advantage. nih.gov
Table 1: Comparison of Antinociceptive Potency of Dermorphin Analogues and Morphine
| Compound | Route of Administration | Relative Potency vs. Morphine | Animal Model |
|---|---|---|---|
| H-Tyr-D-Arg-Phe-Gly-NH2 | ICV, IT, SC | Greater | Mice nih.gov |
| H-Tyr-D-Arg-Phe-beta-Ala-OH | ICV, IT, SC | Greater | Mice nih.gov |
Table 2: Cross-Tolerance between Dermorphin Analogues and Morphine
| Tolerant State | Challenge Drug | Route of Administration | Cross-Tolerance Observed | Animal Model |
|---|---|---|---|---|
| Morphine Tolerant | H-Tyr-D-Arg-Phe-Gly-NH2 | SC, ICV, IT | No | Mice nih.gov |
| Morphine Tolerant | H-Tyr-D-Arg-Phe-beta-Ala-OH | SC, ICV, IT | No | Mice nih.gov |
| Peptide Tolerant | Morphine | SC, ICV | Yes | Mice nih.gov |
Mechanistic Insights and Computational Studies of Tyr Pro Dmt Phe Nh2 Interactions
Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode and stability of a ligand within a receptor's binding site nih.govmjpms.in. Docking algorithms predict the preferred orientation of the ligand when bound to the receptor, estimating binding affinity, while MD simulations provide insights into the dynamic behavior of these complexes over time, revealing conformational changes and the stability of interactions nih.govmjpms.inacs.orgmdpi.com. These simulations are essential for understanding the energetic landscape of ligand-receptor binding and for identifying key molecular features that contribute to affinity and efficacy acs.orgmdpi.com. For Tyr-Pro-Dmt-Phe-NH2, such simulations would involve modeling its interaction with specific target receptors, such as G protein-coupled receptors (GPCRs) or other protein targets, to understand how it docks into the binding pocket and how stable the resulting complex is acs.orgacs.org. Studies on similar peptide analogs, like endomorphins, have utilized these techniques to explore how modifications, such as the introduction of Dmt (2′,6′-dimethyltyrosine) at the N-terminus, affect binding affinity and potency nih.govunipd.itmdpi.com. For instance, the Dmt residue in some opioid peptides has been shown to enhance binding affinity due to favorable interactions within hydrophobic cavities of the receptor mdpi.comnih.gov.
Identification of Key Ligand-Receptor Interaction Sites and Binding Pockets
A critical aspect of computational studies is the identification of specific interaction sites and binding pockets on the receptor where the ligand preferentially binds acs.orgsemanticscholar.org. Molecular docking and MD simulations can reveal which amino acid residues of the receptor are involved in hydrogen bonding, hydrophobic interactions, electrostatic interactions, or van der Waals forces with the ligand nih.govacs.orgnih.govnih.gov. For this compound, identifying these key interaction points helps to elucidate the molecular basis of its binding. For example, research on somatostatin (B550006) receptors has identified specific residues like S1.31, Y1.39, T2.64, Q6.55, and S7.34 as crucial for ligand binding acs.org. Similarly, studies on opioid receptors have highlighted the importance of residues such as Met1323.36, Tyr1293.33, and Val2816.55 in accommodating peptide ligands like DIPP-NH2, which contains a Dmt residue nih.gov. The Dmt residue, in particular, has been noted to contribute to improved shape complementarity within hydrophobic binding pockets, potentially due to its methyl groups mdpi.comnih.gov. Understanding these specific interactions allows for structure-based drug design, where modifications to the peptide can be made to optimize binding and activity semanticscholar.orgnih.gov.
Future Research Directions and Potential Preclinical Applications
Development of Novel Analogues with Improved Receptor Selectivity and Stability
A primary challenge with endogenous opioid peptides is their poor stability in biological fluids and lack of receptor selectivity, which limits their therapeutic potential. nih.gov Research is actively directed towards creating novel analogues of the Tyr-Pro-Dmt-Phe-NH2 scaffold to overcome these limitations. The introduction of unnatural amino acids, such as Dmt, is a key strategy. The Dmt residue, particularly when placed at the N-terminus, has been shown to improve the affinity and activity of opioid peptides. nih.gov
Further modifications include cyclization and the incorporation of other constrained amino acids. For instance, replacing the tyrosine residue with Dmt in the cyclic peptide Tyr-c[d-Lys-Phe-Asp]NH2 yielded an analogue with a mu/delta opioid receptor agonist profile and improved antinociceptive effects in a hot-plate test. nih.gov Another significant development is the use of the Dmt-Tic pharmacophore, where Tic stands for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This pharmacophore has been instrumental in creating ligands that can act as potent delta-opioid receptor (DOR) antagonists. mdpi.com The spatial arrangement and distance between key pharmacophoric elements, like the Dmt residue and other aromatic side chains, are critical in determining the final receptor profile, allowing for the conversion of antagonists into ligands with mixed profiles, such as mu-opioid receptor (MOR) agonism and DOR antagonism. mdpi.com
Efforts also focus on enhancing proteolytic stability. Research on opioid-neurotensin hybrids has demonstrated that peptides incorporating Dmt can be designed to resist degradation in plasma, a crucial step for improving bioavailability and therapeutic efficacy. nih.gov
| Compound | Modification from Endomorphin-2 Scaffold | Receptor Profile | Reference |
|---|---|---|---|
| Dmt-c[d-Lys-Phe-Asp]NH₂ | Cyclization; Tyr replaced by Dmt | Mu/Delta Opioid Receptor Agonist | nih.gov |
| Dmt-TicΨ[CH₂-NH]Phe-Phe-NH₂ (DIPP-NH₂[Ψ]) | Tyr→Dmt, Pro→Tic, Reduced Peptide Bond | MOR Agonist / DOR Antagonist | mdpi.com |
| Dmt-Tic-Gly-NH-Bzl (UFP-505) | Dmt-Tic Pharmacophore with linker | High MOR Agonism / Potent DOR Antagonism | mdpi.com |
Exploration of Multi-Targeting Approaches with this compound Scaffold
There is a growing interest in developing ligands that can interact with multiple receptor targets simultaneously. This multi-target approach aims to produce a synergistic therapeutic effect or to mitigate the side effects associated with activating a single receptor type. The this compound scaffold is a promising foundation for designing such bifunctional or multi-target molecules.
One successful strategy involves creating ligands with a mixed MOR agonist/DOR antagonist profile. mdpi.com This specific combination is sought after because MOR activation is the primary driver of analgesia, while DOR antagonism has been shown to potentially reduce the development of tolerance and other side effects associated with chronic MOR agonist use. mdpi.com The analogue Dmt-TicΨ[CH₂-NH]Phe-Phe-NH₂ is a notable example of a bifunctional ligand derived from the endomorphin-2 structure that exhibits this desired profile. mdpi.com
Another innovative multi-target approach is the creation of opioid-neurotensin (OPNT) hybrid peptides. nih.gov These molecules link an opioid agonist pharmacophore with a neurotensin (B549771) receptor (NTS) ligand. The rationale is to combine the potent pain-relieving effects of an opioid with the analgesic properties of neurotensin signaling, which may also counteract some opioid-induced side effects. The development of the hybrid PK20 (H-Dmt-d-Lys-Phe-Phe-Lys-Lys-Pro-Phe-Tle-Leu-OH) and its subsequent analogues, which often feature an N-terminal Dmt residue for enhanced opioid receptor activity, exemplifies this strategy. nih.gov
Advanced In Vitro and In Vivo Models for Mechanistic Elucidation
A deeper understanding of how compounds like this compound and its analogues function at the molecular and systemic levels is essential for their development. This requires the use of sophisticated research models.
In Vitro Models: Advanced in vitro assays are crucial for characterizing the pharmacological properties of new analogues with high precision. Key techniques include:
Competitive Radioligand Binding Assays: These are used to determine the affinity of a new compound for various opioid receptor subtypes (e.g., MOR, DOR, KOR) and other targets like neurotensin receptors (NTS1, NTS2). nih.gov
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET-based assays are powerful tools for dissecting the signaling pathways activated by a ligand. They can be used to quantify G-protein activation (e.g., Gαi1) and, separately, the recruitment of β-arrestin-2. nih.gov This allows researchers to determine if a compound is a balanced agonist or a "biased" agonist that preferentially activates one pathway over another.
Proteolytic Stability Assays: To assess the viability of a peptide as a drug candidate, its stability is tested by incubating it in biological fluids like rat plasma, followed by analysis to measure the rate of degradation. nih.gov
Preclinical Strategies for Modulating Specific Opioid Receptor Pathways
A major goal in modern opioid research is to develop drugs that can selectively activate the signaling pathways responsible for analgesia while avoiding those that cause adverse effects. It is hypothesized that G-protein signaling downstream of the MOR is responsible for analgesia, whereas the recruitment of a protein called β-arrestin is linked to side effects like respiratory depression and tolerance. nih.gov
The development of biased agonists is a key preclinical strategy to achieve this separation of effects. nih.gov These are compounds designed to preferentially activate the G-protein pathway over the β-arrestin pathway. The use of advanced in vitro models, such as the BRET assays mentioned previously, is essential for identifying and optimizing these biased ligands. nih.gov By quantifying both G-protein activation and β-arrestin recruitment, researchers can calculate a "bias factor" for each new analogue, guiding the selection of candidates with the most promising signaling profiles for further preclinical development. The analogue Dmt-c[d-Lys-Phe-Asp]NH2, for example, was identified as a MOR agonist that is biased toward β-arrestin, highlighting how modifications to the peptide structure can fine-tune signaling outcomes. nih.gov
Q & A
Q. How to address limitations in experimental design when publishing Tyr-Pro-Dmt-Phe-NH₂ findings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
